molecular formula C14H17NO3 B2630281 methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate CAS No. 349644-02-6

methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate

Cat. No.: B2630281
CAS No.: 349644-02-6
M. Wt: 247.294
InChI Key: VADWOLRIQHJINT-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a heterocyclic ester featuring a 3,4-dihydroquinoline scaffold linked to a methyl oxobutanoate group. The compound’s structure combines a partially saturated quinoline ring with a flexible ester side chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWOLRIQHJINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1CCCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate typically involves the reaction of 3,4-dihydroquinoline with a suitable ester derivative. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3,4-dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of the dihydroquinoline structure, including methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate, exhibit significant analgesic and anti-inflammatory activities. For instance, studies have shown that certain methyl esters derived from 4-hydroxyquinoline-2-ones demonstrate comparable analgesic effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Experimental models involving carrageenan-induced edema and acetic acid-induced writhing in mice were used to evaluate these effects, revealing promising results for compounds within this class .

Antiviral Activity

Molecular docking simulations have suggested that compounds related to this compound may serve as potent inhibitors of Hepatitis B Virus replication. In vitro studies confirmed that these compounds could inhibit viral replication effectively at low concentrations, indicating their potential as therapeutic agents against viral infections .

Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions involving dihydroquinoline derivatives. Recent advancements in synthetic methodologies have facilitated the production of this compound with high yields and purity, allowing for further exploration of its biological properties .

Structural Characterization

X-ray diffraction studies have provided insights into the crystalline structure of this compound and its analogs. These studies reveal important information about intermolecular interactions and the spatial arrangement of atoms within the crystal lattice, which can significantly influence the compound's biological activity .

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells .

Comparison with Similar Compounds

Core Structural Variations

The following compounds share structural motifs with methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate but differ in substituents, heterocyclic appendages, or functional groups:

Compound Name Key Structural Features Molecular Formula Molecular Weight Reference
This compound (Target) 3,4-Dihydroquinoline + methyl oxobutanoate C₁₄H₁₅NO₃ 245.28
Methyl 4-chloro-4-oxobutanoate Chloro substituent at the 4-oxo position; lacks quinoline C₅H₇ClO₃ 150.56
4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid Indenyl substituent; carboxylic acid instead of ester C₁₃H₁₄O₃ 218.25
Compound 26 (Methyl 4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate) Additional pyrazole and fluorophenyl groups; chloro substituent on quinoline C₃₀H₂₄ClFN₃O₄ 553.99
Compound 5f (3-(4-Methoxyphenyl)-5-[(6-methyl-4-(2′-oxopyrrolidin-1′-yl)-3,4-dihydroquinolin-1(2H)-yl)-methyl]-4,5-dihydroisoxazole) Isoxazoline ring; methoxyphenyl and methylpyrrolidinone substituents C₂₉H₃₂N₃O₃ 470.59

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The chloro substituent in methyl 4-chloro-4-oxobutanoate increases reactivity compared to the target compound’s quinoline-based structure .
  • Functional Group Impact: The carboxylic acid in 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid may reduce cell permeability compared to the ester group in the target compound .

Key Observations :

  • Coupling Agents : EDCI/HOBT is a common method for ester/amide formation in similar compounds .
  • Yield Challenges: Moderate yields (65–70%) in dihydroquinoline hybrids suggest steric or electronic hurdles during cyclization .

Biological Activity

Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a synthetic compound belonging to the class of quinoline derivatives. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's chemical formula is C13H15NO3C_{13}H_{15}NO_{3} with a molecular weight of approximately 233.26 g/mol. The structure consists of a quinoline moiety linked to a 4-oxobutanoate group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, possibly through membrane disruption or interference with DNA replication.

Biological Activity Overview

Activity Description
AntimicrobialExhibits potential against various bacterial strains; further studies needed.
AnticancerMay inhibit cancer cell proliferation through specific enzyme interactions.
Anti-inflammatoryPotential to modulate inflammatory pathways, requiring more research for validation.

Case Studies and Research Findings

  • Anticancer Properties :
    A study investigated the effects of quinoline derivatives on cancer cell lines. This compound showed significant inhibition of cell growth in vitro, particularly against breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity :
    In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it possessed moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anti-inflammatory Effects :
    Research exploring the anti-inflammatory potential found that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a role in modulating immune responses .

Comparison with Related Compounds

This compound has been compared with other quinoline derivatives to assess its unique properties:

Compound Activity Notes
3,4-Dihydroquinolin-1(2H)-oneModerate anticancer activityLacks the butanoate group
4-Oxobutanoic acidLimited biological activityNo quinoline core
Other quinoline derivativesVarying effects on inflammation and cancerStructural modifications affect potency

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